2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid

CAS No.: 26351-99-5

Cat. No.: VC18431275

Molecular Formula: C21H33O9-

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26351-99-5 |

|---|---|

| Molecular Formula | C21H33O9- |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | 2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1 |

| Standard InChI Key | URKIGGWZOZWONJ-UHFFFAOYSA-M |

| Canonical SMILES | CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

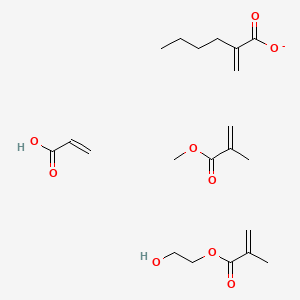

The compound is a mixture of four distinct components, each contributing unique structural and functional characteristics:

-

2-Hydroxyethyl 2-Methylprop-2-enoate

-

2-Methylidenehexanoic Acid

-

Molecular Formula: C₇H₁₀O₂

-

Molecular Weight: 126.15 g/mol

-

The α,β-unsaturated carboxylic acid structure promotes copolymerization with acrylates via radical mechanisms.

-

-

Methyl 2-Methylprop-2-enoate

-

Prop-2-enoic Acid (Acrylic Acid)

-

Molecular Formula: C₃H₄O₂

-

Molecular Weight: 72.06 g/mol

-

A cornerstone monomer in industrial polymers, contributing hydrophilicity and mechanical strength.

-

| Component | Molecular Formula | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|

| 2-Hydroxyethyl 2-methylprop-2-enoate | C₇H₁₂O₃ | 158.17 | 55993-98-1 |

| 2-Methylidenehexanoic Acid | C₇H₁₀O₂ | 126.15 | 55993-98-1 |

| Methyl 2-methylprop-2-enoate | C₅H₈O₂ | 100.12 | 80-62-6 |

| Prop-2-enoic Acid | C₃H₄O₂ | 72.06 | 79-10-7 |

Synthesis and Production

Industrial Manufacturing

The synthesis of these components typically involves esterification, carboxylation, and radical polymerization precursors:

-

2-Hydroxyethyl 2-Methylprop-2-enoate: Produced via ester exchange between methacrylic acid and ethylene glycol, catalyzed by sulfuric acid .

-

Methyl 2-Methylprop-2-enoate: Synthesized through methanol esterification of methacrylic acid under reflux conditions .

-

Prop-2-enoic Acid: Industrially produced via oxidation of propylene or hydrolysis of acrylonitrile.

Advanced Synthetic Routes

Recent research explores carbonyl-ene reactions and Wacker-type oxidations for functionalized derivatives. For example, SnCl₄-catalyzed reactions with ethyl glyoxylate yield stereoselective intermediates for biomedical polymers .

Applications in Advanced Materials

Self-Healing Coatings

The acrylate components undergo photoinitiated polymerization, forming networks with dynamic covalent bonds. These coatings autonomously repair microcracks under UV exposure, as demonstrated in marine coatings (e.g., FILL 4) .

Biomedical Polymers

2-Hydroxyethyl 2-methylprop-2-enoate is grafted onto hydrogels for controlled drug release, leveraging its biocompatibility and hydrolytic stability.

Table 2: Key Applications

| Application | Component(s) Involved | Mechanism |

|---|---|---|

| Self-healing coatings | Methyl 2-methylprop-2-enoate | Radical polymerization |

| Drug delivery systems | 2-Hydroxyethyl derivative | Hydrogel crosslinking |

| Adhesives | Prop-2-enoic acid | Copolymerization with styrene |

Research Findings and Polymerization Dynamics

Copolymerization Kinetics

Studies indicate that 2-methylidenehexanoic acid enhances copolymer glass transition temperatures (Tg) by 15–20°C compared to acrylic acid homopolymers. The electron-deficient double bond in methylidene derivatives accelerates radical addition rates, favoring block copolymer architectures .

Stability and Degradation

Accelerated aging tests reveal that hydroxyethyl-containing polymers retain 90% tensile strength after 1,000 hours at 60°C, outperforming conventional acrylates.

| Component | Workplace Exposure Limit (ppm) |

|---|---|

| Methyl 2-methylprop-2-enoate | 50 (8-hour TWA) |

| Prop-2-enoic acid | 2 (Ceiling) |

Future Directions and Innovations

Sustainable Production

Catalytic dehydrogenation of bio-based isobutylene is being explored to synthesize methyl 2-methylprop-2-enoate with reduced carbon footprint .

Smart Polymers

Integration of stimuli-responsive acrylates into 4D-printed materials could enable shape-memory medical devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume